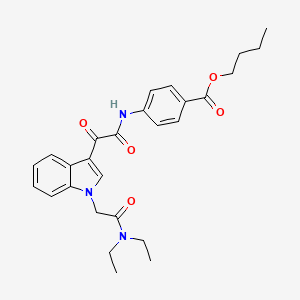

butyl 4-(2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that likely contains an indole group (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a benzoate ester group (derived from benzoic acid), and a diethylamino group . These groups are common in many biologically active compounds and materials with interesting chemical properties.

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The indole group is a bicyclic structure, the benzoate ester group would add another ring, and the diethylamino group would add additional complexity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its molecular structure and the nature of its functional groups. For example, it might have interesting optical properties due to the conjugated system of double bonds in the indole and benzoate ester groups .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Enzyme Inhibition

The synthesis of novel indole-based hybrid oxadiazole scaffolds, including derivatives similar to butyl 4-(2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)benzoate, has been explored for their potential as enzyme inhibitors. These compounds, synthesized through a multi-step process involving the transformation of 4-(1H-indol-3-yl)butanoic acid and subsequent reactions, were found to possess significant inhibitory potential against the urease enzyme. The study revealed that one of the compounds inhibited the enzyme competitively, indicating potential therapeutic applications in drug design programs due to their mild cytotoxicity towards cell membranes (Nazir et al., 2018).

Antimicrobial Activity

Organotin(IV) complexes derived from 4-(diethylamino)benzoic acid, which shares a structural resemblance to butyl 4-(2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)benzoate, have been synthesized and characterized. These complexes were evaluated for their in vitro antibacterial screening activity. Among the synthesized complexes, monomeric and dimeric forms showed varying levels of activity against bacterial strains, highlighting the potential antimicrobial applications of these compounds (Win et al., 2010).

Wirkmechanismus

Target of Action

The primary targets of this compound are sodium ion (Na+) channels on the nerve membrane . These channels play a crucial role in the conduction of nerve impulses. The compound binds to specific parts of these channels and affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel .

Mode of Action

The compound interacts with its targets by binding to specific parts of the sodium ion channels on the nerve membrane . This binding reduces the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Biochemical Pathways

The compound affects the biochemical pathway involving the conduction of nerve impulses. By binding to sodium ion channels and reducing the passage of sodium ions, it blocks the conduction of nerve impulses . This blockage affects the downstream effects of nerve impulse conduction, resulting in a loss of local sensation .

Result of Action

The molecular and cellular effects of the compound’s action result in a loss of local sensation . By blocking the conduction of nerve impulses, it prevents the sensation of pain in a specific area without affecting consciousness . This makes it useful for local surgery and treatment .

Zukünftige Richtungen

The future directions for research on this compound would likely depend on its intended use and its specific properties. For example, if it has interesting biological activity, it might be studied as a potential drug. If it has interesting material properties, it might be studied for use in various applications .

Eigenschaften

IUPAC Name |

butyl 4-[[2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O5/c1-4-7-16-35-27(34)19-12-14-20(15-13-19)28-26(33)25(32)22-17-30(18-24(31)29(5-2)6-3)23-11-9-8-10-21(22)23/h8-15,17H,4-7,16,18H2,1-3H3,(H,28,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYBTDZFNWLJSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N(CC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2355636.png)

![3-Chloro-2-[(2-pyridinylsulfanyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2355643.png)

![1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide](/img/structure/B2355644.png)

![4-bromo-3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2355648.png)

![1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2355650.png)

![2-(4-ethoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2355651.png)

![(Z)-ethyl 1-cyclohexyl-2-((3-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2355655.png)